1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2-bromophenyl)propan-1-one
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Overview
Description
1-{8-Azabicyclo[321]oct-2-en-8-yl}-3-(2-bromophenyl)propan-1-one is a complex organic compound that features a bicyclic structure with a bromophenyl group
Preparation Methods
The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2-bromophenyl)propan-1-one typically involves multiple steps, starting from simpler precursors. One common synthetic route involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the compound. This process often relies on the stereoselective formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2-bromophenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Addition: The double bond in the bicyclic structure can participate in addition reactions with electrophiles like hydrogen halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2-bromophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2-bromophenyl)propan-1-one involves its interaction with molecular targets such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2-bromophenyl)propan-1-one can be compared with other similar compounds, such as:
Tropane alkaloids: These compounds share the 8-azabicyclo[3.2.1]octane scaffold and exhibit similar biological activities.
Atropine: A well-known tropane alkaloid with a similar bicyclic structure but different functional groups.
Scopolamine: Another tropane alkaloid with similar structural features and pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-bromophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c17-15-7-2-1-4-12(15)8-11-16(19)18-13-5-3-6-14(18)10-9-13/h1-5,7,13-14H,6,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKUZEISUROIKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CCC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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